
Benzaldehyde, 2,5-dimethoxy-4-(1-methylethyl)-
描述
. It is characterized by a benzene ring substituted with a methoxy group at positions 2 and 5, an isopropyl group at position 4, and an aldehyde group at position 1. This compound is known for its distinctive aroma and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting from Benzene:
Starting from 2,5-Dimethoxybenzaldehyde: The isopropyl group can be introduced through a Friedel-Crafts alkylation reaction using isopropyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles and Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: 2,5-Dimethoxy-4-(1-methylethyl)benzoic acid.
Reduction: 2,5-Dimethoxy-4-(1-methylethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a chemical probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: It is used in the fragrance industry due to its pleasant aroma and in the production of various chemical intermediates.
作用机制
The mechanism by which Benzaldehyde, 2,5-dimethoxy-4-(1-methylethyl)- exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
Benzaldehyde, 2,4-dimethoxy-: Similar structure but with methoxy groups at positions 2 and 4.
Benzaldehyde, 4-(1-methylethyl)-: Similar structure but without the methoxy groups at positions 2 and 5.
Uniqueness: Benzaldehyde, 2,5-dimethoxy-4-(1-methylethyl)- is unique due to the specific positioning of its methoxy and isopropyl groups, which can influence its reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
2,5-dimethoxy-4-propan-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)10-6-11(14-3)9(7-13)5-12(10)15-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVOAJNVARQGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)OC)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263940 | |
| Record name | 2,5-Dimethoxy-4-(1-methylethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53581-82-1 | |
| Record name | 2,5-Dimethoxy-4-(1-methylethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53581-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethoxy-4-(1-methylethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





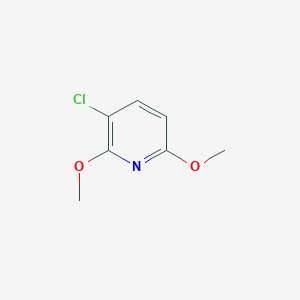
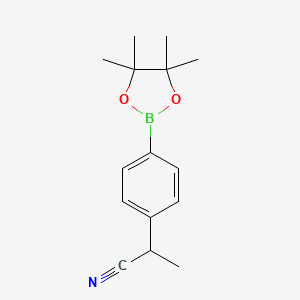

![[1-[(3,5-Difluorophenyl)methyl]-4-piperidyl]methanamine](/img/structure/B1530585.png)
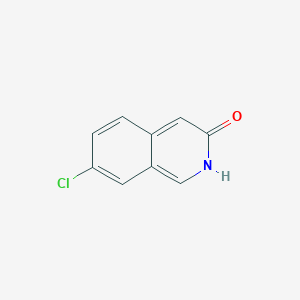
![1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1530587.png)
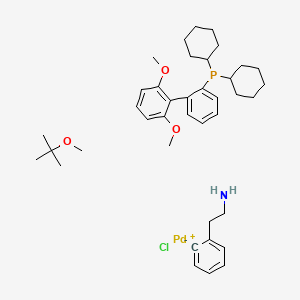

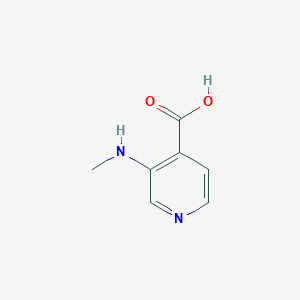
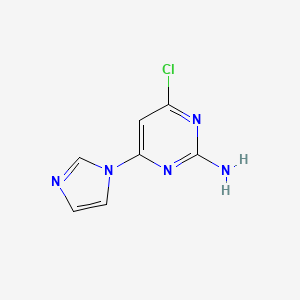
![3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1530595.png)
